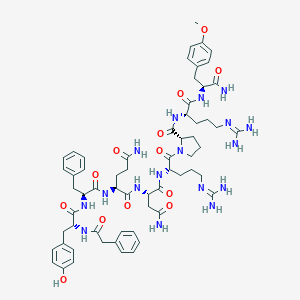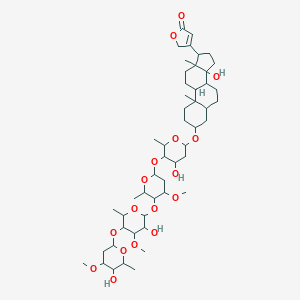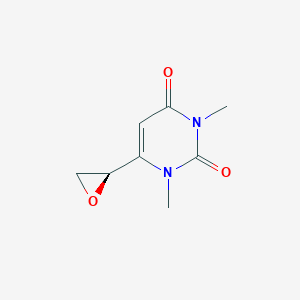
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid (DANA) is a sialic acid analog that has gained significant attention in the scientific community due to its potential applications in various fields. Sialic acids are a group of nine-carbon acidic sugars that are found on the surface of many cells and play a crucial role in various biological processes. DANA is a synthetic analog of sialic acid that has two fluorine atoms attached to its carbon backbone, which makes it resistant to enzymatic degradation and enhances its bioavailability.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been extensively studied for its potential applications in various fields, including immunology, virology, and glycobiology. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the replication of influenza virus by blocking the attachment of the virus to host cells. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has also been used as a tool in glycobiology research to study the role of sialic acids in various biological processes.
Wirkmechanismus
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid exerts its biological effects by mimicking the structure of sialic acid and binding to sialic acid-binding proteins. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has a higher affinity for sialic acid-binding proteins than natural sialic acid, which makes it a potent inhibitor of various biological processes that rely on sialic acid. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the activity of sialidases, which are enzymes that cleave sialic acid from glycoconjugates. By inhibiting sialidase activity, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can prevent the release of sialic acid from the cell surface and modulate various biological processes.
Biochemical and Physiological Effects:
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate various biochemical and physiological processes, including immune response, cell adhesion, and viral replication. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has also been shown to inhibit the attachment of influenza virus to host cells, thereby preventing viral replication. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to modulate cell adhesion by inhibiting the binding of sialic acid to selectins, which are cell adhesion molecules that play a crucial role in inflammation and cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has several advantages for lab experiments, including its high purity, stability, and bioavailability. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be synthesized on a large scale, making it readily available for scientific research. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has a long half-life, which makes it suitable for in vivo studies. However, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has some limitations, including its high cost and potential toxicity at high doses. Furthermore, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid may not accurately mimic the natural sialic acid structure, which may limit its applicability in certain biological processes.
Zukünftige Richtungen
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has several potential future directions for scientific research. One area of research is the development of N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid-based drugs for the treatment of viral infections and inflammatory diseases. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has been shown to inhibit the replication of influenza virus and modulate the immune response, making it a promising candidate for drug development. Another area of research is the use of N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid as a tool in glycobiology research. N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be used to study the role of sialic acid in various biological processes and to develop new therapeutic strategies targeting sialic acid-binding proteins. Overall, N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid has significant potential for scientific research and may lead to new discoveries in various fields.
Synthesemethoden
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid can be synthesized using various methods, including enzymatic and chemical methods. One of the most commonly used methods is the chemical synthesis method, which involves the reaction of N-acetylneuraminic acid (NANA) with difluoromethyltriphenylphosphonium bromide (DFPTPB) in the presence of a base. The reaction yields N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid with a high purity and yield. The chemical synthesis method has been optimized to produce N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid on a large scale, making it readily available for scientific research.
Eigenschaften
CAS-Nummer |
129932-88-3 |
|---|---|
Produktname |
N-Acetyl-2-deoxy-2,3-difluoroneuraminic acid |
Molekularformel |
C14H22ClN3O2 |
Molekulargewicht |
329.27 g/mol |
IUPAC-Name |
5-acetamido-2,3-bis(18F)(fluoranyl)-4,6,7,8,9-pentahydroxynonanoic acid |
InChI |
InChI=1S/C11H19F2NO8/c1-3(16)14-7(10(20)8(18)4(17)2-15)9(19)5(12)6(13)11(21)22/h4-10,15,17-20H,2H2,1H3,(H,14,16)(H,21,22)/i12-1,13-1 |
InChI-Schlüssel |
LUJZJRDYTWGVIL-DQGITARISA-N |
Isomerische SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)[18F])[18F])O |
SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)F)F)O |
Kanonische SMILES |
CC(=O)NC(C(C(C(CO)O)O)O)C(C(C(C(=O)O)F)F)O |
Synonyme |
2,3-di(18F)Neu5Ac N-acetyl-2-deoxy-2,3-difluoroneuraminic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B238323.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
![2-(3,4-dimethylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B238331.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]propanamide](/img/structure/B238333.png)
![(1'S,2R,5'R)-5,7-Dihydroxy-6',6'-dimethyl-6-(3-methylbutanoyl)spiro[3,4-dihydrochromene-2,2'-bicyclo[3.1.1]heptane]-8-carbaldehyde](/img/structure/B238337.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)


![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)